

Application Notes and Protocols for AF430 NHS Ester Labeling

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Compound of Interest		
Compound Name:	AF430 NHS ester	
Cat. No.:	B12378377	Get Quote

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This document provides a detailed guide to the reagents, quantitative parameters, and experimental protocol for labeling proteins, antibodies, and other amine-containing biomolecules with **AF430 NHS ester**.

Introduction

AF430 NHS ester (succinimidyl ester) is a widely used amine-reactive fluorescent dye. It enables the covalent attachment of the AF430 fluorophore to primary amines (R-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The resulting amide bond is as stable as a peptide bond, ensuring a permanent label.[2][4] This labeling chemistry is highly efficient and specific to primary amines at an optimal pH of 8.3-8.5. [5][6] The AF430 dye is a hydrophilic fluorophore with fluorescence emission in the green-yellow range, making it suitable for various applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][7][8]

Required Reagents and Materials

- 1. Dye and Biomolecule
- AF430 NHS Ester: The reactive fluorophore.
- Biomolecule to be Labeled: e.g., antibody, protein, or amine-modified oligonucleotide.



Crucial Note: The biomolecule should be in an amine-free buffer (e.g., PBS). Buffers
containing primary amines like Tris or glycine will compete with the labeling reaction.[9]
Avoid stabilizing proteins like Bovine Serum Albumin (BSA) in the antibody solution.[10]

2. Solvents

- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the
 AF430 NHS ester. Using high-quality, anhydrous solvent is critical as NHS esters are
 moisture-sensitive and can hydrolyze, rendering them non-reactive.[1][4][10][11]
- 3. Buffers
- Reaction Buffer (pH 8.3-8.5): To maintain the optimal pH for the conjugation reaction.[5]
 - Recommended: 0.1 M Sodium Bicarbonate, pH 8.3.[1][6]
 - Alternative: 50 mM Sodium Borate, pH 8.5.[9][11]
- Purification Buffer: For separating the labeled conjugate from excess free dye.
 - Recommended: Phosphate-Buffered Saline (PBS).[2][10]
- Quenching Buffer (Optional): To terminate the reaction.
 - Recommended: 1 M Tris-HCl or 1 M Glycine, pH 7.4.[9]
- 4. Purification System
- Size-Exclusion Chromatography Column: To separate the labeled protein from unreacted dye.
 - Recommended: Sephadex G-25 or equivalent gel filtration column.[2][10]

Quantitative Data Summary

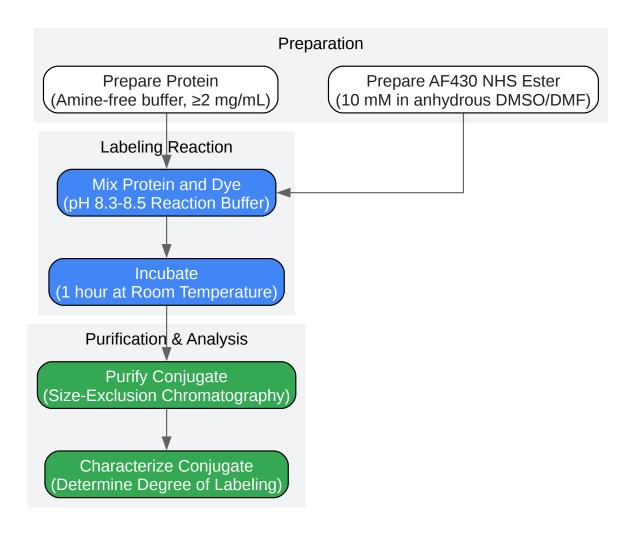
The efficiency of the labeling reaction depends on several factors, including the concentration of the protein, the molar ratio of dye to protein, and the reaction time. The following table summarizes key quantitative parameters.



Parameter	Recommended Value	Notes
Protein Concentration	≥ 2 mg/mL (Optimal: 5-10 mg/mL)	Higher concentrations improve labeling efficiency.[1][11]
Reaction Buffer pH	8.3 - 8.5	Critical for deprotonating primary amines without significant NHS ester hydrolysis.[5]
Molar Excess of Dye to Protein	5- to 15-fold	This is a starting point and should be optimized for each specific protein.[9][11]
AF430 NHS Ester Stock Solution	10 mM in anhydrous DMSO or DMF	Prepare fresh immediately before use.[2][9]
Reaction Temperature	Room Temperature	A convenient and effective temperature for the reaction.[1]
Incubation Time	1 hour	Can be extended (e.g., overnight at 4°C) to potentially increase the degree of labeling.[2][5]

Experimental Workflow Diagram





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